molecular formula C8H7BrFNO2 B12438653 (4-Amino-2-bromo-5-fluorophenyl)acetic acid

(4-Amino-2-bromo-5-fluorophenyl)acetic acid

Cat. No.: B12438653
M. Wt: 248.05 g/mol
InChI Key: PSDBGKLKUHSFQY-UHFFFAOYSA-N
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Description

(4-Amino-2-bromo-5-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H7BrFNO2 This compound is characterized by the presence of amino, bromo, and fluoro substituents on a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-bromo-5-fluorophenyl)acetic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-amino-5-fluorophenylacetic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-bromo-5-fluorophenyl)acetic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions include substituted phenylacetic acids, nitro derivatives, and reduced amines or alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Amino-2-bromo-5-fluorophenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Amino-2-bromo-5-fluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, bromo, and fluoro groups allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Amino-2-bromo-5-chlorophenyl)acetic acid
  • (4-Amino-2-bromo-5-methylphenyl)acetic acid
  • (4-Amino-2-bromo-5-nitrophenyl)acetic acid

Uniqueness

(4-Amino-2-bromo-5-fluorophenyl)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

2-(4-amino-2-bromo-5-fluorophenyl)acetic acid

InChI

InChI=1S/C8H7BrFNO2/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2,11H2,(H,12,13)

InChI Key

PSDBGKLKUHSFQY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)N)Br)CC(=O)O

Origin of Product

United States

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